1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone is a chemical compound with the molecular formula C14H10Cl2O3S and a molecular weight of approximately 329.19 g/mol. It is characterized by the presence of a dichlorophenyl group and a phenylsulfonyl moiety attached to an ethanone backbone. This compound is known for its potential applications in medicinal chemistry and organic synthesis.
While the individual components, 2,4-dichlorophenyl and phenylsulfonyl, are found in various research areas, there is no substantial evidence of this specific compound being used in published scientific research.
It is possible that 1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone may be under investigation in private research or early-stage development, and information about its applications might not be publicly available yet.
If you have access to scientific databases beyond publicly available sources, you could try searching for this compound using its CAS registry number or other identifiers to see if there are any recent publications mentioning it.
Research indicates that compounds similar to 1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone exhibit various biological activities, including:
The synthesis of 1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone typically involves:
Specific methods may vary based on desired yields and purity levels.
This compound has potential applications in various fields:
Studies exploring the interactions of 1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone with biological targets are crucial for understanding its mechanism of action. These studies often involve:
1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(2,6-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone | C14H10Cl2O3S | Different chlorination pattern on phenyl ring |
| 2',4'-Dichloroacetophenone | C8H6Cl2O | Lacks sulfonyl group; primarily used as an intermediate |
| N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine | C13H12N4O2S | Exhibits potent antiviral activity against HIV |
These comparisons highlight the unique aspects of 1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone while situating it within a broader context of related compounds.